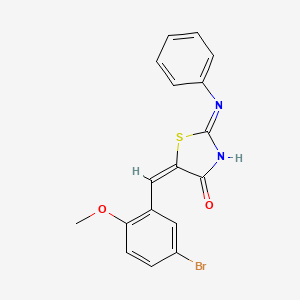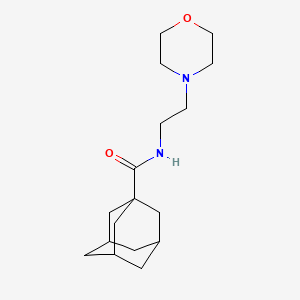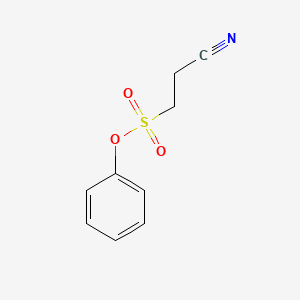![molecular formula C23H26N8O4 B11705869 2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenylamino group, a piperidinyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with the triazine ring.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Nitration and Ethoxylation: The final steps involve nitration and ethoxylation to introduce the nitro and ethoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution on the triazine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has potential applications as a biochemical probe due to its ability to interact with specific biomolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its triazine core is a common motif in many pharmaceutical agents, and modifications to its structure can lead to the development of new drugs.
Industry
In industrial chemistry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets. The phenylamino and piperidinyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: This compound shares the triazine core but lacks the nitro and ethoxy groups.
2,4,6-TRIS(4-CHLOROPHENYL)-1,3,5-TRIAZINE: Similar structure but with chloro substituents instead of nitro and ethoxy groups.
2,4,6-TRIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE: Contains methoxy groups instead of nitro and ethoxy groups.
Uniqueness
The uniqueness of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethoxy group increases its solubility in organic solvents. The phenylamino and piperidinyl groups provide additional sites for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N8O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C23H26N8O4/c1-2-35-19-14-18(31(33)34)13-16(20(19)32)15-24-29-22-26-21(25-17-9-5-3-6-10-17)27-23(28-22)30-11-7-4-8-12-30/h3,5-6,9-10,13-15,32H,2,4,7-8,11-12H2,1H3,(H2,25,26,27,28,29)/b24-15+ |
InChI Key |
TVAILCIFRIYODO-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)

![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)


![(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)

![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
![N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11705839.png)



